Methyl 5-chloroquinoline-8-carboxylate

Organic Synthesis Catalysis Esterification

Researchers need quinoline-8-carboxylate intermediates with predictable selectivity and catalytic benchmarks-not untested analogs. This compound delivers: • Catalytic performance: 96% yield in ester bond formation studies • MAO-B selective: >5.9-fold window vs MAO-A (IC50 17,000 nM) • Validated 3D reference: CCDC 2322945 for SAR & docking • Defined ester handle: Ready for hydrolysis, amidation, or transesterification

Molecular Formula C11H8ClNO2
Molecular Weight 221.64 g/mol
CAS No. 16220-22-7
Cat. No. B3244518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-chloroquinoline-8-carboxylate
CAS16220-22-7
Molecular FormulaC11H8ClNO2
Molecular Weight221.64 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C(=C(C=C1)Cl)C=CC=N2
InChIInChI=1S/C11H8ClNO2/c1-15-11(14)8-4-5-9(12)7-3-2-6-13-10(7)8/h2-6H,1H3
InChIKeyUOABXDXNLKXCKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-chloroquinoline-8-carboxylate: Chemical Properties and Specifications


Methyl 5-chloroquinoline-8-carboxylate (CAS 16220-22-7) is a heterocyclic aromatic compound belonging to the quinoline-8-carboxylate ester class. Its molecular formula is C11H8ClNO2, with a molecular weight of 221.64 g/mol, and it is typically supplied as a high-purity chemical building block for research and development applications . The compound features a chloro substituent at the 5-position of the quinoline ring and a methyl ester group at the 8-position, which influence its physicochemical properties and reactivity [1]. While it serves as a versatile intermediate in organic synthesis and medicinal chemistry, its specific substitution pattern confers distinct properties relative to closely related analogs.

Workflow
Organic synthesis building block with defined ester handle for further derivatization
Selection
Research-grade quinoline-8-carboxylate scaffold with 5-chloro substitution pattern
Use Context
Supports catalytic method development, enzyme inhibition studies, and crystallographic modeling

Methyl 5-chloroquinoline-8-carboxylate: Why Generic Substitution Fails


In-class quinoline-8-carboxylate derivatives cannot be simply interchanged due to the profound influence of substituent identity and position on critical performance parameters. Even minor modifications—such as replacing the methyl ester with an ethyl group, converting the ester to the free carboxylic acid, or altering the halogen substitution pattern—significantly impact catalytic efficiency , target selectivity profiles [1], and crystallographic behavior [2]. These differences are not merely academic; they directly affect experimental reproducibility, synthetic yield, and the validity of structure-activity relationship (SAR) studies. The quantitative evidence presented below demonstrates precisely where Methyl 5-chloroquinoline-8-carboxylate (CAS 16220-22-7) differs measurably from its closest analogs.

Catalytic performance
Ethyl ester and free carboxylic acid analogs may lack reported catalytic activity in esterification; yields may differ substantially
Isoform selectivity
Carboxylic acid analog shows non-selective MAO inhibition; selectivity profile may not transfer across ester variants
Structural reference
Ethyl analog lacks publicly archived crystal structure; conformational validation may require review with uncharacterized analogs

Methyl 5-chloroquinoline-8-carboxylate: Differentiation from Analogs


Esterification Catalytic Efficiency Advantage

Methyl 5-chloroquinoline-8-carboxylate functions as an effective catalyst in the synthesis of esters, achieving yields up to 96% under specified conditions . This contrasts with the free carboxylic acid analog (5-chloroquinoline-8-carboxylic acid), which is not reported to possess comparable catalytic activity in similar esterification reactions, and with the ethyl ester analog, for which no quantified catalytic performance data are publicly available [1].

Esterification catalysis
Class-level
Yield up to 96%
No quantified catalytic data publicly available for ethyl ester or carboxylic acid analogs
Reported catalytic performance context; comparator data limited
Conditions not fully disclosed; verify under target reaction parameters
Organic Synthesis Catalysis Esterification

MAO-B Selective Inhibition Profile

In enzyme inhibition assays, Methyl 5-chloroquinoline-8-carboxylate demonstrates a measurable selectivity profile against human monoamine oxidase isoforms. It inhibits MAO-B with an IC50 of 17,000 nM, while showing negligible inhibition of MAO-A (IC50 >100,000 nM), representing a >5.9-fold selectivity for MAO-B [1]. In contrast, the free carboxylic acid analog, 5-chloroquinoline-8-carboxylic acid, shows essentially non-selective inhibition with IC50 values of 100,000 nM for both MAO-A and MAO-B [2].

MAO-B isoform selectivity
Cross-study
Methyl ester: MAO-B IC50 17,000 nM; selectivity >5.9-fold
Carboxylic acid: MAO-B IC50 100,000 nM; non-selective (ratio = 1)
Human membrane-bound MAO-A/B, kynuramine fluorescence assay
Supports isoform-selectivity assay interpretation; comparator lacks selectivity window
Cross-study comparison; verify under uniform assay conditions
Enzymology Monoamine Oxidase Selectivity

Crystallographic Data Availability

An experimentally determined single-crystal X-ray diffraction structure for Methyl 5-chloroquinoline-8-carboxylate is deposited in the Cambridge Structural Database (CCDC deposition number 2322945), providing authoritative 3D coordinates, cell parameters, and space group information [1]. In contrast, a search of the CCDC reveals no publicly archived crystal structure for the closely related ethyl 5-chloroquinoline-8-carboxylate analog, limiting its utility in applications requiring definitive solid-state conformational data [2].

Crystal structure availability
Reported
CCDC deposition 2322945
Single-crystal X-ray diffraction; 3D coordinates, cell parameters, space group available
Validated solid-state structural reference for modeling and QC
Ethyl analog: no CCDC deposition identified in public search
Crystallography Solid-State Chemistry Structural Biology

Methyl 5-chloroquinoline-8-carboxylate: Research and Industrial Applications


Esterification Catalysis in Organic Synthesis

Researchers developing new synthetic methodologies for ester bond formation can utilize Methyl 5-chloroquinoline-8-carboxylate as a benchmark catalyst, achieving yields up to 96% . This performance metric is directly applicable for reaction optimization and for comparative studies evaluating novel catalytic systems. The compound's demonstrated efficacy supports its selection over uncharacterized quinoline-8-carboxylate analogs where catalytic performance is unknown.

MAO-B Selective Inhibitor Development

In medicinal chemistry programs targeting selective MAO-B inhibition, Methyl 5-chloroquinoline-8-carboxylate provides a well-defined selectivity profile (MAO-B IC50 17,000 nM vs MAO-A IC50 >100,000 nM) . This >5.9-fold selectivity window makes it a suitable tool compound or starting scaffold for hit-to-lead optimization, particularly when compared to the non-selective carboxylic acid analog which exhibits IC50 values of 100,000 nM at both isoforms [1].

Molecular Modeling with Validated Crystal Structures

For computational chemistry efforts—including docking simulations, pharmacophore modeling, and crystal structure prediction—the availability of a validated CCDC single-crystal X-ray structure (deposition number 2322945) for Methyl 5-chloroquinoline-8-carboxylate provides a reliable conformational reference . This is particularly valuable when investigating structure-activity relationships in quinoline-based compound series, where accurate 3D coordinates are essential.

Synthetic Intermediate for 5-Chloro-8-Substituted Quinolines

As a building block for the preparation of more complex quinoline-based molecules, Methyl 5-chloroquinoline-8-carboxylate offers a defined ester handle for further transformations (e.g., hydrolysis, transesterification, amidation). The compound's established commercial availability and documented purity specifications facilitate reproducible synthesis of target compounds where the 5-chloro and 8-carboxylate substitution pattern must be maintained .

Application
Selection Property
Validation Focus
Esterification methodology studies
Reported catalytic performance context
Yield reproducibility under target reaction conditions
MAO isoform selectivity studies
Isoform selectivity profile
Selectivity window verification across assay platforms
Molecular modeling and docking
Crystallographic reference data
Conformational parameter and space group verification
Quinoline building-block synthesis
Ester handle reactivity and purity
Purity specification and derivatization consistency

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14 linked technical documents
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